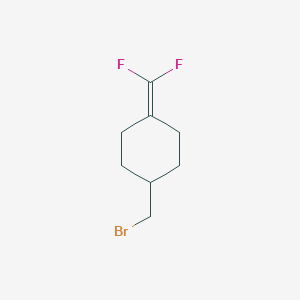

1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-(difluoromethylidene)cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrF2/c9-5-6-1-3-7(4-2-6)8(10)11/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUNLGPLXUIFJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(F)F)CCC1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane typically involves the bromination of cyclohexane derivatives followed by difluoromethylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the difluoromethylidene group can yield difluoromethyl derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution reactions yield substituted cyclohexane derivatives.

- Oxidation reactions produce alcohols or ketones.

- Reduction reactions result in difluoromethyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane has several applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its role in developing pharmaceuticals with unique properties.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The difluoromethylidene group can influence the compound’s reactivity and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The following table compares key properties of 1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane with analogous compounds:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The difluoromethylidene (=CF2) and trifluoromethyl (-CF3) groups () enhance electrophilicity, making these compounds more reactive in nucleophilic substitutions compared to electron-donating groups like methoxy (-OCH3) .

- Steric Effects: Bulky substituents (e.g., tert-butyl in ) hinder reaction accessibility, whereas linear groups (e.g., -CH2Br) favor SN2 mechanisms.

- Applications: Bromomethyl derivatives with sulfonyl or trifluoromethyl groups () are prioritized in drug discovery due to their metabolic stability and binding affinity.

Biological Activity

1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane is an organic compound notable for its unique structural features, including a bromomethyl group and a difluoromethylidene group attached to a cyclohexane ring. These modifications enhance its potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Weight : 225.07 g/mol

- Chemical Structure : The compound features a cyclohexane ring with specific substitutions that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to:

- Electrophilic Properties : The bromomethyl group acts as an electrophile, allowing the compound to react with nucleophilic sites in various biological molecules, such as proteins and nucleic acids.

- Stability and Reactivity : The difluoromethylidene group contributes to the stability of the compound while also enhancing its reactivity towards specific targets in biological systems.

Biological Activity and Applications

Research has indicated several potential applications for this compound in various fields:

1. Drug Discovery

- Investigated for its potential as a bioactive compound in drug development, particularly for targeting specific diseases.

- Its unique structure may allow it to interact with various biological pathways, making it a candidate for further pharmacological studies.

2. Antimicrobial Activity

- Preliminary studies suggest that this compound exhibits antimicrobial properties , potentially useful in developing new antibiotics or antifungal agents. Its ability to disrupt microbial cell functions could be harnessed for therapeutic purposes .

3. Pest Control

- The compound has been explored for use as a pesticide , particularly against nematodes and fungi, due to its low toxicity to non-target organisms . This aspect is crucial for agricultural applications where environmental safety is a priority.

Case Studies

Several studies have highlighted the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.